4-Hept-3-ynyl-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hept-3-ynyl-1H-imidazole is a compound that belongs to the imidazole family, which is characterized by a five-membered ring containing two nitrogen atoms at positions 1 and 3. Imidazoles are known for their versatility and are utilized in various applications, including pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hept-3-ynyl-1H-imidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the cyclization of amido-nitriles using nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate a variety of functional groups, including arylhalides and heterocycles .
Industrial Production Methods: Industrial production of imidazole derivatives often involves multi-component reactions, such as the condensation of 1,2-diketones, ammonium acetate, and aldehydes using various catalysts . These methods are optimized for efficiency and scalability, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 4-Hept-3-ynyl-1H-imidazole undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: The imidazole ring can undergo substitution reactions, particularly at the nitrogen atoms, using alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various alkylated or acylated imidazole derivatives .
Scientific Research Applications
4-Hept-3-ynyl-1H-imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Industry: Utilized in the development of functional materials, such as catalysts and dyes for solar cells.
Mechanism of Action
The mechanism of action of 4-Hept-3-ynyl-1H-imidazole involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the compound can interact with nucleic acids and proteins, affecting various cellular processes .
Comparison with Similar Compounds
1H-Imidazole: The parent compound of the imidazole family, known for its basicity and ability to form hydrogen bonds.
2-Methylimidazole: A derivative with a methyl group at the 2-position, used in the synthesis of pharmaceuticals and agrochemicals.
4,5-Diphenylimidazole: A more complex derivative with phenyl groups at the 4 and 5 positions, used in materials science.
Uniqueness: 4-Hept-3-ynyl-1H-imidazole is unique due to its hept-3-ynyl substituent, which imparts specific chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry .
Properties
Molecular Formula |
C10H14N2 |
---|---|
Molecular Weight |
162.23 g/mol |
IUPAC Name |
5-hept-3-ynyl-1H-imidazole |
InChI |
InChI=1S/C10H14N2/c1-2-3-4-5-6-7-10-8-11-9-12-10/h8-9H,2-3,6-7H2,1H3,(H,11,12) |
InChI Key |
UDXIRDIVFQGLKT-UHFFFAOYSA-N |
Canonical SMILES |
CCCC#CCCC1=CN=CN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.